Cas no 344413-82-7 ((S)-3-(Dibenzylamino)-2-fluoropropan-1-ol)

(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol is a chiral fluorinated amino alcohol derivative with significant utility in asymmetric synthesis and pharmaceutical research. Its key structural features—a dibenzylamino group, a fluorine substituent, and a hydroxyl group—make it a versatile intermediate for constructing complex molecules with high stereocontrol. The fluorine atom enhances metabolic stability and binding affinity in bioactive compounds, while the dibenzylamino group offers synthetic flexibility for further functionalization. This compound is particularly valuable in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents. Its well-defined stereochemistry ensures reproducibility in chiral synthesis, making it a reliable choice for researchers in medicinal chemistry and catalysis.
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol structure
344413-82-7 structure
Product Name:(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
CAS No:344413-82-7
MF:C17H20FNO
MW:273.34520816803
CID:4936747
Update Time:2026-02-27

(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
    • (2S)-3-(dibenzylamino)-2-fluoro-1-propanol
    • (2S)-3-(DIBENZYLAMINO)-2-FLUOROPROPAN-1-OL
    • Inchi: 1S/C17H20FNO/c18-17(14-20)13-19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2/t17-/m0/s1
    • InChI Key: KPELUVFYFBYKOB-KRWDZBQOSA-N
    • SMILES: F[C@H](CO)CN(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 229
  • XLogP3: 3
  • Topological Polar Surface Area: 23.5

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(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:344413-82-7)(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
Order Number:A1231969
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:29
Price ($):176
Email:sales@amadischem.com

Additional information on (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol

Compound CAS No 344413-82-7: (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol

The compound (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol, identified by the CAS registry number 344413-82-7, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of fluorinated alcohols, featuring a chiral center at the second carbon atom, which imparts its (S) configuration. The presence of a dibenzylamino group and a fluorine atom in its structure makes it a unique molecule with diverse applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The dibenzylamino group in this compound is known to exhibit interesting biological activities, including antioxidant and anti-inflammatory effects. Additionally, the fluorine atom at the second position of the propane chain contributes to the molecule's electronic properties, making it a valuable substrate for further functionalization in organic synthesis.

The synthesis of (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol involves multi-step reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Researchers have explored various methodologies, including asymmetric catalysis and enantioselective reductions, to efficiently produce this compound in high enantiomeric excess. These advancements have not only improved the yield but also reduced the environmental footprint of its production process.

In terms of applications, this compound has shown promise in the field of medicinal chemistry as a potential lead molecule for developing novel therapeutics. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in drug design. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in oncology research.

Beyond pharmacology, (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol has also found applications in materials science. Its chiral nature makes it an attractive candidate for constructing asymmetric materials, such as liquid crystals and chiral catalysts. The integration of this compound into polymer systems has been explored to develop advanced materials with tailored optical and mechanical properties.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for sustainable chemical practices. Recent research has focused on evaluating its biodegradability under various conditions, providing insights into its environmental fate and potential risks. These studies emphasize the importance of responsible use and disposal to minimize adverse effects on ecosystems.

In conclusion, (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol (CAS No 344413-82-7) stands out as a versatile compound with multifaceted applications across chemistry and biology. Its unique structure, combined with advancements in synthetic methodologies and biological studies, positions it as a key player in both academic research and industrial applications. As ongoing investigations continue to uncover its full potential, this compound is poised to make significant contributions to scientific progress and innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:344413-82-7)(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
A1231969
Purity:99%
Quantity:5g
Price ($):176
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